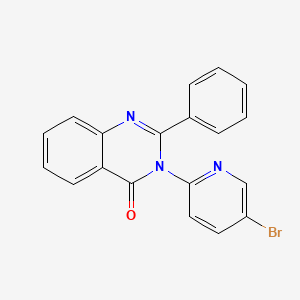![molecular formula C16H21N5O2 B6016548 1-{[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetyl}-3-piperidinecarbonitrile](/img/structure/B6016548.png)
1-{[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetyl}-3-piperidinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetyl}-3-piperidinecarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as OP3C and is synthesized using specific methods that have been developed over time. The purpose of
作用机制
The mechanism of action of OP3C involves the inhibition of specific enzymes such as JNK and GSK-3β. These enzymes play crucial roles in various cellular processes, and their inhibition by OP3C leads to the modulation of specific signaling pathways and cellular responses. Additionally, OP3C has been shown to interact with specific receptors such as the cannabinoid receptor 1 (CB1), which is involved in the regulation of various physiological processes such as pain, appetite, and mood.
Biochemical and Physiological Effects
OP3C has been shown to exhibit various biochemical and physiological effects, with studies indicating its potential as a therapeutic agent for various diseases. It has been shown to exhibit anti-inflammatory properties, with studies indicating its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, OP3C has been shown to have potential neuroprotective properties, with studies indicating its ability to inhibit neuronal cell death and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
OP3C has several advantages for lab experiments, including its high purity and stability, which make it suitable for various analytical techniques such as NMR spectroscopy and mass spectrometry. Additionally, its specific mechanism of action and potential therapeutic applications make it a promising target for drug discovery and development. However, OP3C also has limitations, including its potential toxicity and limited solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of OP3C, including its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate its specific mechanism of action and identify potential targets for drug development. Furthermore, the development of novel synthesis methods and modifications to the chemical structure of OP3C may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成方法
The synthesis method for OP3C involves the reaction of pyridazine-3,6-dione with pyrrolidine-1-carbonyl chloride followed by the addition of piperidine-3-carbonitrile. This reaction results in the formation of OP3C, which is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is determined using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
OP3C has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit inhibitory effects on specific enzymes such as c-Jun N-terminal kinase (JNK) and glycogen synthase kinase-3β (GSK-3β), which are involved in various cellular processes such as apoptosis, inflammation, and neurodegeneration. OP3C has also been shown to have potential anti-cancer properties, with studies indicating its ability to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
1-[2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetyl]piperidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c17-9-13-4-3-7-20(11-13)16(23)12-21-15(22)8-14(10-18-21)19-5-1-2-6-19/h8,10,13H,1-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYNULQWDOUWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)N(N=C2)CC(=O)N3CCCC(C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B6016474.png)
![2-(4-methoxyphenyl)-4-({[4-(4-morpholinyl)phenyl]amino}methylene)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6016482.png)
![N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6016484.png)
![N-phenyl-N'-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}thiourea](/img/structure/B6016488.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6016495.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6016499.png)
![4-(2-chloro-4-fluorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6016503.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6016521.png)


![2-[(3,4-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B6016547.png)
![1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B6016551.png)
![7-cyclohexyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6016558.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6016572.png)